molecular formula C9H8BrNO2 B3023458 5-(3-Bromophenyl)oxazolidin-2-one CAS No. 943910-36-9

5-(3-Bromophenyl)oxazolidin-2-one

Cat. No.: B3023458
CAS No.: 943910-36-9
M. Wt: 242.07 g/mol
InChI Key: KXRLLPOTYKCTOC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents

Mechanism of Action

Target of Action

The primary target of 5-(3-Bromophenyl)oxazolidin-2-one, a derivative of oxazolidin-2-one, is the bacterial protein synthesis machinery . This compound interacts with the bacterial ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .

Mode of Action

This compound inhibits protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts the protein synthesis process, leading to the inhibition of bacterial growth .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, it disrupts the elongation phase of protein synthesis . This disruption can lead to downstream effects such as the inhibition of bacterial growth and the eventual death of the bacterial cell .

Pharmacokinetics

Related oxazolidin-2-one compounds are known for their excellent oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein synthesis, inhibition of bacterial growth, and potential bacterial cell death . These effects contribute to its antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, the compound’s antibacterial efficacy could be influenced by factors such as bacterial resistance mechanisms and the inappropriate use of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of 3-bromobenzylamine with ethylene carbonate under basic conditions to form the oxazolidinone ring . Another approach involves the use of N-alkoxycarbonyl amino alcohols, which can be cyclized using various reagents and catalysts .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs high-throughput methods such as microwave-assisted synthesis. This technique enhances reaction rates and yields by providing uniform heating and reducing reaction times . Additionally, palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is another efficient method for large-scale production .

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRLLPOTYKCTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299183
Record name 5-(3-Bromophenyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943910-36-9
Record name 5-(3-Bromophenyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943910-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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